molecular formula C9H6BrF3O2 B1439551 2-Bromo-6-(trifluoromethyl)phenylacetic acid CAS No. 1159512-50-1

2-Bromo-6-(trifluoromethyl)phenylacetic acid

Cat. No. B1439551
CAS RN: 1159512-50-1
M. Wt: 283.04 g/mol
InChI Key: GSWIVMIRRKTEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-(trifluoromethyl)phenylacetic acid is a chemical compound with the molecular formula C9H6BrF3O2 and a molecular weight of 283.04 . It is a solid powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is [2-bromo-6-(trifluoromethyl)phenyl]acetic acid . The InChI code is 1S/C9H6BrF3O2/c10-7-3-1-2-6(9(11,12)13)5(7)4-8(14)15/h1-3H,4H2,(H,14,15) .


Physical And Chemical Properties Analysis

This compound has a boiling point of 150-151°C . It is a solid powder at room temperature .

Scientific Research Applications

Reactivity and Spectral Analysis

2-Bromo-6-(trifluoromethyl)phenylacetic acid has been studied for its reactivity and spectral properties. A comparative study using Density Functional Theory (DFT) investigated its structural properties, reactivity descriptors (such as Fukui functions, local softness, and electrophilicity), and vibrational spectra. This research contributes to understanding the fundamental chemical properties and potential applications in various fields including material science and pharmaceuticals (Srivastava, Baboo, Narayana, Sarojini, & Misra, 2015).

Racemization Studies

Research has been conducted on the racemization of bromo-(o-chloro)phenylacetic acid, a compound structurally related to 2-Bromo-6-(trifluoromethyl)phenylacetic acid. These studies explored the spontaneous racemization process in both solution and solid state, offering insights into the stability and stereochemical behaviors of such compounds, which are relevant for the development of enantiomerically pure pharmaceuticals (Quan, 2004).

Photolysis Research

Research on the photolysis of related compounds, such as 2,2,2-tribromoethyl-(2'-phenylacetate), provides insights into the behavior of 2-Bromo-6-(trifluoromethyl)phenylacetic acid under light exposure. This research is significant for understanding the stability and transformation of these compounds under different environmental conditions, which is important for their potential applications in photodynamic therapy and photochemistry (Denning & Falvey, 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

2-[2-bromo-6-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-7-3-1-2-6(9(11,12)13)5(7)4-8(14)15/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWIVMIRRKTEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(trifluoromethyl)phenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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